H-DL-xiThr-DL-Ser-DL-Leu-DL-Asp-DL-Ala-DL-Ser-DL-xiIle-DL-xiIle-DL-Trp-DL-Ala-DL-Met-DL-Met-DL-Gln-DL-Asn-OH
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Overview
Description
Disitertide, also known as P144, is a synthetic peptide that functions as a transforming growth factor-beta 1 (TGF-β1) antagonist. It is designed to block the interaction between TGF-β1 and its receptors, thereby inhibiting the biological effects of TGF-β1. This compound has shown potential in various therapeutic applications, particularly in the treatment of fibrotic diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disitertide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Disitertide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Disitertide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can be involved in hydrolysis reactions, where peptide bonds are cleaved by water.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products
The major product of the synthesis is the Disitertide peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .
Scientific Research Applications
Disitertide has been extensively studied for its potential therapeutic applications:
Fibrotic Diseases: It has shown efficacy in reducing fibrosis in conditions like systemic sclerosis and liver fibrosis.
Cancer: Disitertide has demonstrated antitumor effects in glioblastoma and colorectal cancer by inhibiting TGF-β1 signaling
Wound Healing: It promotes scar maturation and improves hypertrophic scar morphology.
Radiotherapy: It reduces radiation-induced fibrosis in soft tissue sarcomas.
Mechanism of Action
Disitertide exerts its effects by blocking the interaction between TGF-β1 and its receptors. This inhibition prevents the downstream signaling pathways mediated by SMAD proteins, which are involved in the transcription of profibrotic and pro-tumorigenic genes. By inhibiting these pathways, Disitertide reduces fibrosis, tumor growth, and enhances apoptosis in cancer cells .
Comparison with Similar Compounds
Disitertide is unique due to its specific inhibition of TGF-β1. Similar compounds include:
Pirfenidone: An antifibrotic agent that inhibits TGF-β1 but also affects other pathways.
Nintedanib: A tyrosine kinase inhibitor that targets multiple growth factor receptors, including TGF-β1.
Galunisertib: A small molecule inhibitor specifically targeting TGF-β receptor I kinase
Disitertide stands out due to its peptide nature, which allows for specific and potent inhibition of TGF-β1 without affecting other pathways .
Properties
Molecular Formula |
C68H109N17O22S2 |
---|---|
Molecular Weight |
1580.8 g/mol |
IUPAC Name |
4-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107) |
InChI Key |
IUYPEUHIWDMJLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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